(S)-2-(3-((S)-1-Carboxy-5-(2-mercaptoacetamido)pentyl)ureido)pentanedioic acid

Description

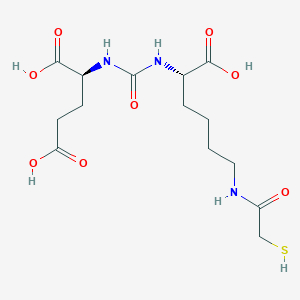

(S)-2-(3-((S)-1-Carboxy-5-(2-mercaptoacetamido)pentyl)ureido)pentanedioic acid is a low-molecular-weight compound designed for targeting the prostate-specific membrane antigen (PSMA), a transmembrane glycoprotein overexpressed in prostate cancer and the neovasculature of other solid tumors . Structurally, it features:

- A pentanedioic acid backbone that mimics glutamate, enabling high-affinity binding to PSMA’s catalytic site.

- A ureido linker connecting the glutamate mimic to a mercaptoacetamido-pentyl side chain.

This compound belongs to the Glu-ureido-based inhibitor class, which has been extensively studied for theranostic applications in prostate cancer, including imaging and radiopharmaceutical therapy .

Properties

Molecular Formula |

C14H23N3O8S |

|---|---|

Molecular Weight |

393.42 g/mol |

IUPAC Name |

(2S)-2-[[(1S)-1-carboxy-5-[(2-sulfanylacetyl)amino]pentyl]carbamoylamino]pentanedioic acid |

InChI |

InChI=1S/C14H23N3O8S/c18-10(7-26)15-6-2-1-3-8(12(21)22)16-14(25)17-9(13(23)24)4-5-11(19)20/h8-9,26H,1-7H2,(H,15,18)(H,19,20)(H,21,22)(H,23,24)(H2,16,17,25)/t8-,9-/m0/s1 |

InChI Key |

GWWTZKVPBWHKSS-IUCAKERBSA-N |

Isomeric SMILES |

C(CCNC(=O)CS)C[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O |

Canonical SMILES |

C(CCNC(=O)CS)CC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3-((S)-1-Carboxy-5-(2-mercaptoacetamido)pentyl)ureido)pentanedioic acid typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as protected amino acids and thiol derivatives. Key steps include:

Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites.

Coupling Reactions: Amide bond formation through coupling reagents like carbodiimides.

Deprotection: Removal of protecting groups to yield the final product.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve:

Large-Scale Synthesis: Scaling up the reaction while maintaining control over temperature, pH, and reaction time.

Purification Techniques: Use of chromatography and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3-((S)-1-Carboxy-5-(2-mercaptoacetamido)pentyl)ureido)pentanedioic acid can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: Reduction of the urea group to amines.

Substitution: Nucleophilic substitution reactions at the carboxylic acid sites.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, iodine.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Coupling Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (N,N’-Dicyclohexylcarbodiimide).

Major Products

Disulfides: Formed from oxidation of thiol groups.

Amines: Resulting from reduction of urea groups.

Amides: Formed through coupling reactions.

Scientific Research Applications

Chemistry

Catalysis: Potential use as a ligand in catalytic reactions.

Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

Enzyme Inhibition: Potential inhibitor of enzymes due to its functional groups.

Protein Modification: Used in the modification of proteins through thiol-reactive chemistry.

Medicine

Drug Development: Potential lead compound for the development of new therapeutics.

Diagnostic Agents: Use in the development of diagnostic tools.

Industry

Material Science:

Biotechnology: Use in bioconjugation and labeling techniques.

Mechanism of Action

The mechanism of action of (S)-2-(3-((S)-1-Carboxy-5-(2-mercaptoacetamido)pentyl)ureido)pentanedioic acid involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with cysteine residues in proteins, while the carboxylic acid groups can participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Research Findings and Clinical Implications

- Limitations : Lack of clinical data compared to established analogs like PSMA-615. Preclinical studies should prioritize comparative biodistribution and toxicity profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.